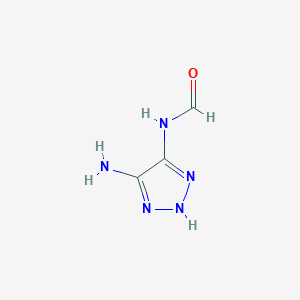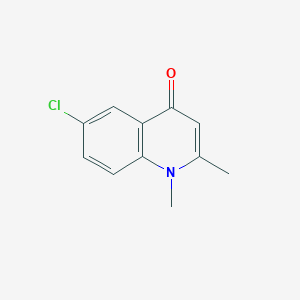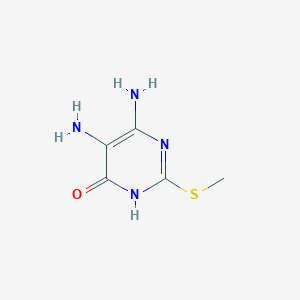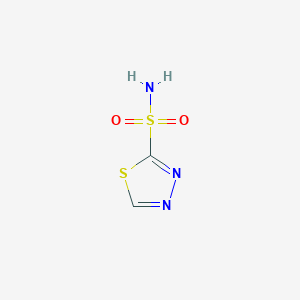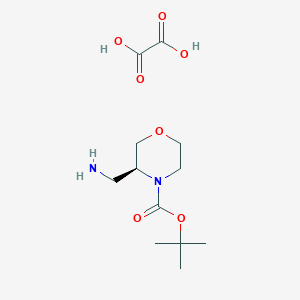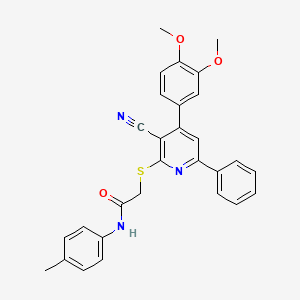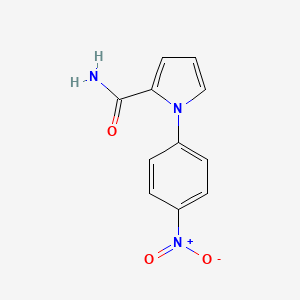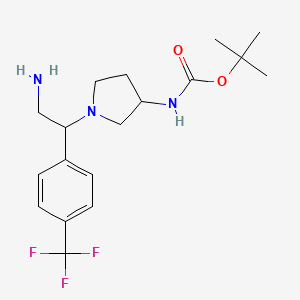![molecular formula C21H26N2O4 B11770424 3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde CAS No. 63716-13-2](/img/structure/B11770424.png)
3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-Hidroxi-3-[4-(3-metoxifenil)piperazin-1-il]propoxi}benzaldehído es un compuesto orgánico complejo que presenta un núcleo de benzaldehído sustituido con un grupo hidroxi y un anillo de piperazina. Este compuesto es de gran interés en la química medicinal debido a sus posibles actividades biológicas y aplicaciones en el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-{2-Hidroxi-3-[4-(3-metoxifenil)piperazin-1-il]propoxi}benzaldehído normalmente implica múltiples pasos. Un método común incluye la aminación reductiva de 3-(4-metoxifenil)piperazina con 3-hidroxibenzaldehído. La reacción generalmente se lleva a cabo en presencia de un agente reductor como el cianoborohidruro de sodio en metanol . El producto resultante se purifica y caracteriza mediante técnicas como IR, RMN y espectrometría de masas .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de los métodos de escala de laboratorio, centrándose en la mejora del rendimiento, la reducción de costos y las consideraciones ambientales.
Análisis De Reacciones Químicas
Tipos de reacciones
3-{2-Hidroxi-3-[4-(3-metoxifenil)piperazin-1-il]propoxi}benzaldehído puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo aldehído se puede reducir para formar alcoholes.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los reactivos como los halógenos o los nucleófilos se pueden utilizar para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo hidroxi puede producir cetonas o aldehídos, mientras que la reducción del grupo aldehído puede producir alcoholes.
Aplicaciones Científicas De Investigación
3-{2-Hidroxi-3-[4-(3-metoxifenil)piperazin-1-il]propoxi}benzaldehído tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades antimicrobianas y antifúngicas.
Mecanismo De Acción
El mecanismo de acción de 3-{2-Hidroxi-3-[4-(3-metoxifenil)piperazin-1-il]propoxi}benzaldehído no se comprende completamente. Se cree que interactúa con varios objetivos moleculares y vías, que incluyen:
Inhibición enzimática: Puede inhibir enzimas específicas involucradas en el crecimiento microbiano.
Unión al receptor: Posibilidad de unirse a ciertos receptores, influyendo en las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(3-(4-Bencilpiperazin-1-il)propoxi)-7-metoxi-3-sustituido fenil-2H-croman-2-ona
- N-[4-[2-Hidroxi-3-[4-(3-metoxifenil)piperazin-1-il]propoxi]fenil]acetamida
Singularidad
3-{2-Hidroxi-3-[4-(3-metoxifenil)piperazin-1-il]propoxi}benzaldehído es único debido a su patrón específico de sustitución, que confiere actividades biológicas y reactividad química distintas. Su combinación de un núcleo de benzaldehído con un anillo de piperazina y un grupo metoxilo lo convierte en un compuesto versátil para diversas aplicaciones.
Este artículo proporciona una descripción general completa de 3-{2-Hidroxi-3-[4-(3-metoxifenil)piperazin-1-il]propoxi}benzaldehído, destacando su síntesis, reacciones, aplicaciones y singularidad en el campo de la química medicinal.
Propiedades
Número CAS |
63716-13-2 |
|---|---|
Fórmula molecular |
C21H26N2O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]benzaldehyde |
InChI |
InChI=1S/C21H26N2O4/c1-26-20-6-3-5-18(13-20)23-10-8-22(9-11-23)14-19(25)16-27-21-7-2-4-17(12-21)15-24/h2-7,12-13,15,19,25H,8-11,14,16H2,1H3 |
Clave InChI |
PZCDSVSZCJTGDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2CCN(CC2)CC(COC3=CC=CC(=C3)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


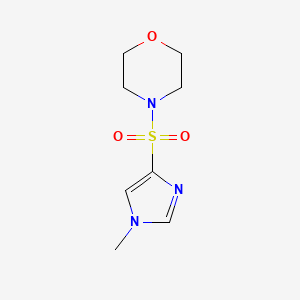
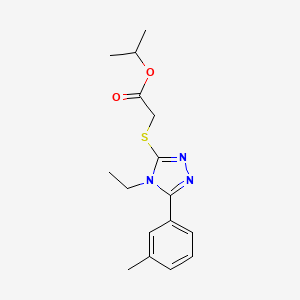
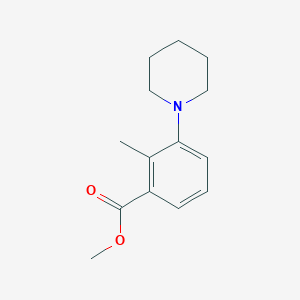
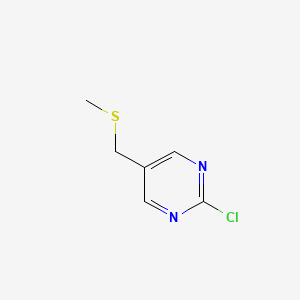
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
